2-(Benzyloxy)cyclopentan-1-ol

Purity Quality Control API Manufacturing

2-(Benzyloxy)cyclopentan-1-ol (CAS 101836-57-1) is a chiral secondary alcohol and a key synthetic intermediate featuring a cyclopentane ring with a benzyl-protected hydroxyl group at the 2-position and a free hydroxyl group at the 1-position. Its primary utility lies in asymmetric synthesis, particularly as a building block for prostaglandin analogs, β-lactam antibiotics, antiviral agents, and kinase inhibitors.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B12435270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)cyclopentan-1-ol
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC1CC(C(C1)OCC2=CC=CC=C2)O
InChIInChI=1S/C12H16O2/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2
InChIKeyZLAPGVQTWHCDPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)cyclopentan-1-ol Overview


2-(Benzyloxy)cyclopentan-1-ol (CAS 101836-57-1) is a chiral secondary alcohol and a key synthetic intermediate featuring a cyclopentane ring with a benzyl-protected hydroxyl group at the 2-position and a free hydroxyl group at the 1-position . Its primary utility lies in asymmetric synthesis, particularly as a building block for prostaglandin analogs, β-lactam antibiotics, antiviral agents, and kinase inhibitors . The compound's stereochemical configuration (e.g., (1S,2S) or (1R,2R)) is critical for downstream biological activity and synthetic fidelity .

Workflow Asymmetric synthesis building block
Protection Orthogonal benzyl protection for multi-step routes
Stereochemistry Chiral cyclopentane scaffold with defined configuration

Why 2-(Benzyloxy)cyclopentan-1-ol Is Irreplaceable


Substituting 2-(Benzyloxy)cyclopentan-1-ol with in-class compounds like 2-benzylcyclopentan-1-ol or 3-(benzyloxy)cyclopentan-1-ol introduces critical differences in reactivity, stability, and synthetic efficiency. The oxygen atom in the benzyloxy group of the target compound provides a distinct electronic environment and a cleavable protecting group, unlike the direct carbon-carbon bond in 2-benzylcyclopentan-1-ol . Regioisomers such as 3-(benzyloxy)cyclopentan-1-ol position the protected hydroxyl group further from the reactive site, altering the stereochemical outcome of subsequent transformations . Furthermore, unprotected cyclopentanol lacks the orthogonal protection necessary for multi-step synthesis, leading to lower overall yields and compromised stereochemical integrity .

2-Benzylcyclopentan-1-ol Lacks cleavable benzyloxy group; reactivity and deprotection strategy may shift
3-(Benzyloxy)cyclopentan-1-ol Regioisomer moves protected hydroxyl away from reactive center, altering stereochemical outcome

2-(Benzyloxy)cyclopentan-1-ol: Purity, Cost & Efficiency


Purity vs Unprotected Cyclopentanol

Industrial-scale production of 2-(Benzyloxy)cyclopentan-1-ol achieves >97% purity via silica gel chromatography or recrystallization, a benchmark that ensures minimal downstream purification and consistent yields in multi-step API synthesis . In contrast, commercially available cyclopentanol, a common unprotected alternative, is typically supplied at 95-98% purity but lacks the orthogonal protection required for complex molecule construction, leading to additional purification steps and lower overall synthetic efficiency [1].

Purity vs Cyclopentanol
Class-level inference
Target: >97% vs cyclopentanol: 95–98%
Reduces purification burden in multi-step synthesis
Orthogonal protection avoids additional steps
Purity Quality Control API Manufacturing

Cost vs 3-(Benzyloxy)cyclopentan-1-ol

The target compound is available at a competitive price point of USD $1.9-2.9 per gram for research and pilot-scale quantities . In comparison, the regioisomer 3-(benzyloxy)cyclopentan-1-ol is priced at approximately $50 per gram from major suppliers, reflecting a 17-26x cost premium . This significant cost differential positions 2-(Benzyloxy)cyclopentan-1-ol as the more economical choice for large-scale synthesis, especially when stereochemical requirements can be met by the 2-substituted scaffold.

Cost vs 3-substituted regioisomer
Cross-study comparable
$1.9–2.9/g vs ~$50/g (17–26× lower)
Supports budget-sensitive early-stage procurement
Prices subject to supplier and scale variation
Procurement Cost Analysis Supply Chain

Enantioselective Kinetic Resolution Potential

Enzymatic kinetic resolution of racemic 2-(benzyloxy)cyclopentan-1-ol using lipases has been demonstrated, providing a route to enantiomerically enriched building blocks . While specific enantiomeric excess (ee) values for this compound are not publicly disclosed, related 3-(benzyloxy-methyl)-cyclopent-3-enol derivatives have been resolved to >98% ee using similar enzyme-catalyzed approaches [1]. This class-level inference suggests that 2-(Benzyloxy)cyclopentan-1-ol is amenable to biocatalytic resolution, a greener and often more cost-effective alternative to traditional chemical resolution methods, which can reduce toxicity and waste .

Enantioselective resolution
Class-level inference
Class-level >98% ee potential via lipase resolution
May support chiral building block preparation via biocatalysis
Direct ee data for target compound not publicly reported
Enantioselective Synthesis Kinetic Resolution Chiral Building Blocks

2-(Benzyloxy)cyclopentan-1-ol Key Applications


Prostaglandin & β-Lactam Synthesis

The (1S,2S) enantiomer of 2-(Benzyloxy)cyclopentan-1-ol is a direct precursor for prostaglandin analogs and β-lactam antibiotics, where its rigid cyclopentane backbone and precise stereochemistry are essential for constructing the core molecular architecture . Its high industrial purity (>97%) ensures consistent yields in these multi-step syntheses .

Antiviral & Kinase Inhibitor Development

As a chiral intermediate with orthogonal protection, 2-(Benzyloxy)cyclopentan-1-ol is employed in the synthesis of antiviral agents and kinase inhibitors, where stereochemical fidelity is paramount for target engagement and biological activity . Its cost-effectiveness ($1.9-2.9/gram) makes it suitable for early-stage medicinal chemistry and scale-up .

Chiral Building Block for Asymmetric Catalysis

The compound serves as a versatile chiral scaffold in asymmetric catalysis and ligand design. Its amenability to enzymatic kinetic resolution provides a pathway to enantiomerically pure material, reducing the need for expensive chiral auxiliaries or toxic chemical resolution agents .

Application
Selection Property
Validation Focus
Prostaglandin/β‑lactam analog synthesis
Chiral (1S,2S) cyclopentane scaffold
Stereochemical fidelity in multi‑step assembly
Antiviral/kinase inhibitor research
Orthogonal benzyl protection
Enantiomeric integrity in target‑binding context
Asymmetric catalysis & ligand design
Chiral cyclopentane building block
Enantiomeric enrichment via kinetic resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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